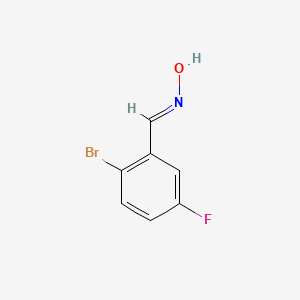

2-Bromo-5-fluorobenzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-5-fluorobenzaldehyde oxime is an organic compound with the molecular formula C7H5BrFNO It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluorobenzaldehyde oxime typically involves the following steps:

Starting Material: The synthesis begins with 2-Bromo-5-fluorobenzaldehyde.

Oximation: The aldehyde group of 2-Bromo-5-fluorobenzaldehyde is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

The general reaction can be represented as:

2-Bromo-5-fluorobenzaldehyde+NH2OH⋅HCl→2-Bromo-5-fluorobenzaldehyde oxime+H2O+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the process would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzaldehyde oxime can undergo various chemical reactions, including:

Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation: The oxime group can be oxidized to a nitroso compound or further to a nitro compound under specific conditions.

Common Reagents and Conditions

Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

Major Products

Reduction: 2-Bromo-5-fluoroaniline.

Substitution: Various substituted benzaldehyde oximes depending on the nucleophile used.

Oxidation: 2-Bromo-5-fluoronitrobenzene.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 2-bromo-5-fluorobenzaldehyde oxime typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with hydroxylamine. This process is crucial for generating the oxime functional group, which enhances the compound's reactivity towards nucleophiles and electrophiles.

General Synthesis Method:

- Dissolve 2-bromo-5-fluorobenzaldehyde in a suitable solvent (e.g., ethanol).

- Add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

- Stir the mixture at room temperature until precipitation occurs.

- Collect and purify the precipitate through crystallization.

Coordination Chemistry

This compound serves as a ligand in coordination complexes with transition metals. These complexes have been studied for their potential biological activities, including antibacterial, antifungal, and antitumor properties.

Table 1: Coordination Complexes of this compound

| Metal Ion | Complex Type | Biological Activity |

|---|---|---|

| Co(II) | Complex | Antibacterial |

| Zn(II) | Complex | Antifungal |

| Hg(II) | Complex | Antitumor |

Studies have indicated that these metal complexes exhibit varying degrees of activity against different pathogens, making them valuable in medicinal chemistry research .

Synthesis of Isoxazoles

The compound has been utilized in the synthesis of isoxazole derivatives through reactions involving nitrone intermediates. This pathway has been explored using microwave irradiation techniques, which enhance reaction efficiency and yield.

Case Study:

Chondrogianni et al. developed a method for synthesizing 3,5-disubstituted isoxazoles from aryl aldehydes, including this compound, demonstrating its versatility in synthetic applications .

Antitumor Activity

Research indicates that derivatives of this compound can be precursors to compounds with significant antitumor activity. The synthesis of quinazolinones from this oxime has shown promise in preclinical studies targeting various cancer types .

Biological Interactions

The biological significance of oximes extends beyond their synthetic utility; they also exhibit interactions with biological receptors that could lead to pharmacological applications. Studies focusing on the interaction between this compound and various biological targets are ongoing to elucidate its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluorobenzaldehyde oxime depends on its specific application. In biochemical contexts, the oxime group can interact with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine substituents can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-5-fluorobenzaldehyde: The parent compound without the oxime group.

2-Bromo-5-fluoroaniline: The reduced form of the oxime.

2-Bromo-5-fluoronitrobenzene: The oxidized form of the oxime.

Uniqueness

2-Bromo-5-fluorobenzaldehyde oxime is unique due to the presence of both an oxime group and halogen substituents on the benzene ring. This combination allows for diverse reactivity and makes it a valuable intermediate in organic synthesis. The oxime group provides a handle for further functionalization, while the bromine and fluorine atoms offer sites for substitution reactions, enhancing its versatility in chemical transformations.

Biological Activity

2-Bromo-5-fluorobenzaldehyde oxime is an organic compound with notable biological activity, primarily due to its unique molecular structure combining bromine and fluorine atoms. Its potential applications in medicinal chemistry and synthetic organic chemistry have garnered interest from researchers. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

- Molecular Formula : C7H6BrFNO

- Molecular Weight : Approximately 218.023 g/mol

- Density : About 1.62 g/cm³

- Boiling Point : Approximately 264.6 °C at 760 mmHg

The presence of halogen substituents enhances the reactivity of this compound, making it a valuable precursor in synthesizing complex molecules and studying its interactions with biological receptors .

Synthesis and Reactivity

The synthesis of this compound typically involves the selective ortho-bromination of the appropriate benzaldoxime. This compound has been utilized in various synthetic pathways, including the formation of quinazolinones, which exhibit antitumor properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown significant activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds were determined using standard broth microdilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (ATCC 29213) | <50 |

| Escherichia coli (ATCC 25922) | <50 |

| Klebsiella pneumoniae (ATCC 27736) | <100 |

| Pseudomonas aeruginosa (ATCC 27853) | <100 |

| Acinetobacter baumannii (ATCC 1605) | <100 |

These results indicate that the compound exhibits promising antibacterial activity comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects is still under investigation. Molecular docking studies suggest that it may interact with key bacterial enzymes such as dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), leading to inhibition of bacterial growth. Binding energy calculations show that this compound has a favorable interaction profile with these targets .

Case Studies

- Antitumor Activity : Research conducted by Chen et al. demonstrated that derivatives of 2-bromo-5-fluorobenzaldehyde are effective in synthesizing quinazolinones that possess significant antitumor activity. The study provided insights into the structure-activity relationship, emphasizing the importance of halogen substitutions in enhancing biological efficacy .

- Antifungal Activity : A study evaluating the antifungal effects of related compounds found that certain derivatives exhibited strong inhibitory effects against Candida species, indicating potential for therapeutic applications in treating fungal infections .

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

(NE)-N-[(2-bromo-5-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5BrFNO/c8-7-2-1-6(9)3-5(7)4-10-11/h1-4,11H/b10-4+ |

InChI Key |

SOXOEIXMKVKWQH-ONNFQVAWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=N/O)Br |

Canonical SMILES |

C1=CC(=C(C=C1F)C=NO)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.